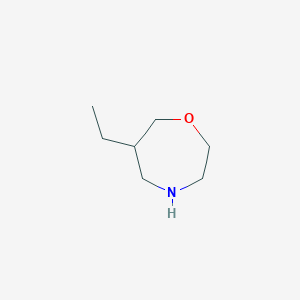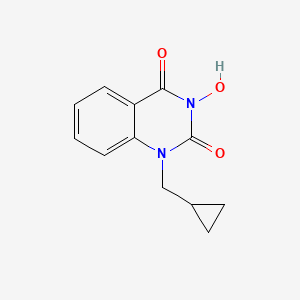
FEN1-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FEN1-IN-4 is a small-molecule inhibitor specifically targeting human flap endonuclease-1 (FEN1). FEN1 is a crucial enzyme involved in DNA replication and repair, particularly in the maturation of Okazaki fragments and long-patch base excision repair. The inhibition of FEN1 by this compound has shown potential in cancer therapy, particularly in enhancing the sensitivity of cancer cells to radiation and chemotherapeutic agents .
Mechanism of Action
Target of Action
The primary target of FEN1-IN-4 is Flap Endonuclease 1 (FEN1), a core protein in the base excision repair (BER) pathway . FEN1 also participates in Okazaki fragment maturation during DNA replication .
Mode of Action
This compound interacts with FEN1, inhibiting its function . FEN1 can recognize certain DNA structures, bind to the base of the flap, and cut it precisely, removing the RNA primer and some parts of the starting DNA to form the nick . The inhibition of FEN1 by this compound disrupts this process .
Biochemical Pathways
FEN1 is implicated in several DNA metabolic pathways, including Okazaki fragment maturation, stalled replication fork rescue, telomere maintenance, long-patch base excision repair (BER), and apoptotic DNA fragmentation . The inhibition of FEN1 by this compound can affect these pathways .
Pharmacokinetics
The compound has been studied for its cytotoxic, cytostatic, and radiosensitizing effects .
Result of Action
This compound has been shown to increase cell death by apoptosis and necrosis, increase the G2M share, induce senescence, cause double-strand breaks, and reduce the survival fraction .
Action Environment
It’s worth noting that the compound has been studied in combination with ionizing radiation .
Biochemical Analysis
Biochemical Properties
FEN1-IN-4 interacts with the hFEN1 enzyme, inhibiting its function . The IC50 value for hFEN1-336Δ is 30 nM, indicating a strong interaction between this compound and the enzyme . This interaction is crucial for the compound’s role in biochemical reactions, particularly those related to DNA metabolism .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit ATP-induced mitochondrial DNA (mtDNA) fragmentation and levels of cytosolic mtDNA in LPS-primed primary mouse bone marrow-derived macrophages . Furthermore, the inhibition of FEN1 by this compound leads to its increased association with chromatin in S-phase cells and recruitment of PARP1 enzyme .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the two magnesium ions in the FEN1 active site . This binding interaction results in the inhibition of the enzyme, leading to changes in DNA metabolism and gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a potent inhibitory effect on hFEN1, suggesting that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
Given its potent inhibitory effect on hFEN1, it is likely that the compound may exhibit dose-dependent effects .
Metabolic Pathways
This compound is involved in the metabolic pathway of DNA replication and repair, interacting with the hFEN1 enzyme
Transport and Distribution
Given its role in DNA metabolism, it is likely that the compound may interact with various transporters or binding proteins .
Subcellular Localization
The subcellular localization of this compound is likely to be in the nucleus, given its interaction with hFEN1, an enzyme involved in DNA metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
FEN1-IN-4, also known as Compound 2, is synthesized through a series of chemical reactions involving specific reagents and conditions. The detailed synthetic route includes the use of various organic solvents and catalysts to achieve the desired chemical structure. The compound is typically synthesized in a laboratory setting under controlled conditions to ensure high purity and yield .
Industrial Production Methods
The production process likely involves scaling up the laboratory synthesis methods to industrial levels, ensuring consistency and quality in the final product .
Chemical Reactions Analysis
Types of Reactions
FEN1-IN-4 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: this compound can also undergo reduction reactions, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include organic solvents like dimethyl sulfoxide (DMSO), catalysts, and other specific chemicals that facilitate the desired transformations. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific type of reaction and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .
Scientific Research Applications
Comparison with Similar Compounds
FEN1-IN-4 is unique in its specific inhibition of FEN1, distinguishing it from other similar compounds. Some similar compounds include:
Compound #2: Another FEN1 inhibitor with similar properties and applications.
Compound #8: Known for its significant effects on tumor models, particularly in slowing tumor growth in mice.
Compound #16: Another FEN1 inhibitor with potential therapeutic applications.
Compound #20: Similar to this compound, this compound has shown promise in cancer therapy.
These compounds share similar mechanisms of action but may differ in their specific chemical structures and efficacy in various applications.
Properties
IUPAC Name |
1-(cyclopropylmethyl)-3-hydroxyquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-11-9-3-1-2-4-10(9)13(7-8-5-6-8)12(16)14(11)17/h1-4,8,17H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFLWTUYSKADJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C3=CC=CC=C3C(=O)N(C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
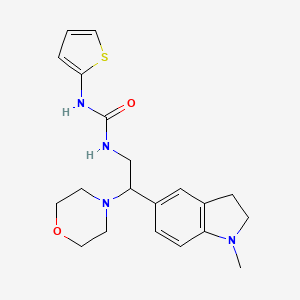
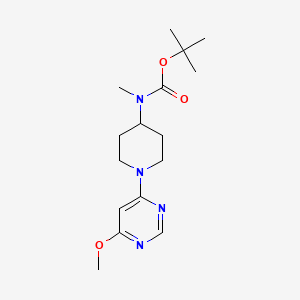
![8-(4-ethylpiperazin-1-yl)-7-{3-[8-(4-ethylpiperazin-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]propyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2785935.png)
![(2Z)-3-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfanyl)-1-(4-chlorophenyl)prop-2-en-1-one](/img/structure/B2785941.png)
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-[4-(azepan-1-ylsulfonyl)phenyl]prop-2-enoate](/img/structure/B2785942.png)

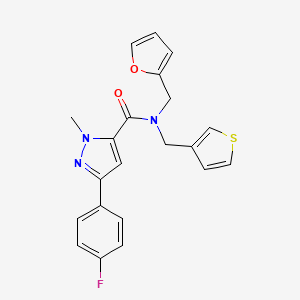
![N-(2,5-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2785947.png)
![2-chloro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide](/img/structure/B2785948.png)
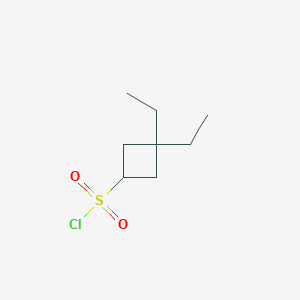
![2-{[5-(4-METHYLPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE](/img/structure/B2785951.png)
![4-(N,N-dimethylsulfamoyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2785952.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2785953.png)
